Cas no 99119-72-9 (Kushenol E)

Kushenol E 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-,(2S)-
- Kushenol E
- (2S)-2-(2,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
- Flemiphilippinin D
- KushenolE
- (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
- Kushenol E?
- 5,7,2',4'-Tetrahydroxy-6,8-diprenylflavanone
- BDBM50535077
- 5,7,2',4'-tetrahydroxy-6,8-diprenyl-flavanone
- 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2
- AKOS040759337
- SCHEMBL17626616
- (S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)chroman-4-one
- 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-6,8-bis(3-methyl-2-butenyl)-, (S)-
- HY-N2463
- DTXSID80912859
- CHEMBL4579018
- 4H-1-BENZOPYRAN-4-ONE, 2-(2,4-DIHYDROXYPHENYL)-2,3-DIHYDRO-5,7-DIHYDROXY-6,8-BIS(3-METHYL-2-BUTEN-1-YL)-, (2S)-
- CS-0022694
- AC-34495
- MS-27463
- U5JUH7PH28
- UNII-U5JUH7PH28
- (2S)-2-(2,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-6,8-BIS(3-METHYLBUT-2-ENYL)CHROMAN-4-ONE
- 99119-72-9
- G16154
-
- インチ: 1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3/t21-/m0/s1
- InChIKey: ZTEYEFPSJPSRRA-NRFANRHFSA-N
- ほほえんだ: O1C2=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C(=C(C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])C(=C2C(C([H])([H])[C@@]1([H])C1C([H])=C([H])C(=C([H])C=1O[H])O[H])=O)O[H])O[H]
計算された属性
- せいみつぶんしりょう: 424.18858861 g/mol
- どういたいしつりょう: 424.18858861 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 692
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- ぶんしりょう: 424.5
- トポロジー分子極性表面積: 107
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.273±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (2.2E-3 g/L) (25 ºC),
Kushenol E 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0022694-1mg |
Kushenol E |
99119-72-9 | ≥96.0% | 1mg |
$350.0 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8214-1 mg |
Flemiphilippinin D |
99119-72-9 | 1mg |
¥2900.00 | 2022-04-26 | ||
1PlusChem | 1P01DDXC-1mg |
KushenolE |
99119-72-9 | 96% | 1mg |
$437.00 | 2024-04-19 | |
1PlusChem | 1P01DDXC-5mg |
KushenolE |
99119-72-9 | 96% | 5mg |
$1238.00 | 2024-04-19 | |
A2B Chem LLC | AX03392-5mg |
KushenolE |
99119-72-9 | 96% | 5mg |
$1085.00 | 2024-07-18 | |
Ambeed | A163383-10mg |
(S)-2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-en-1-yl)chroman-4-one |
99119-72-9 | 98% | 10mg |
$147.0 | 2024-05-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | K21940-5mg |
Flemiphilippinin D |
99119-72-9 | 5mg |
¥3138.0 | 2022-04-27 | ||
TargetMol Chemicals | T8214-1mg |
Kushenol E |
99119-72-9 | 1mg |
¥ 2900 | 2024-07-20 | ||
Aaron | AR01DE5O-5mg |
KushenolE |
99119-72-9 | 96% | 5mg |
$695.00 | 2025-02-13 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP3012-20mg |
Kushenol E |
99119-72-9 | HPLC≥98% | 20mg |
¥2800元 | 2023-09-15 |
Kushenol E 関連文献
-
Denis Zofou,Fidele Ntie-Kang,Wolfgang Sippl,Simon M. N. Efange Nat. Prod. Rep. 2013 30 1098
Kushenol Eに関する追加情報
Exploring Kushenol E (CAS No. 99119-72-9): A Comprehensive Review of Its Properties and Applications
Kushenol E (CAS No. 99119-72-9) is a naturally occurring flavonoid compound that has garnered significant attention in recent years due to its potential health benefits and applications in various industries. This compound, derived from the roots of Sophora flavescens, has been the subject of numerous scientific studies, particularly in the fields of natural medicine and phytochemistry. With the growing interest in plant-based therapeutics and bioactive compounds, Kushenol E stands out as a promising candidate for further research and development.
The chemical structure of Kushenol E features a unique flavonoid backbone, which contributes to its antioxidant and anti-inflammatory properties. Researchers have identified this compound as a key player in modulating cellular pathways, making it a potential target for nutraceutical and cosmeceutical applications. In the era of personalized medicine and holistic health, consumers are increasingly searching for terms like "natural anti-aging compounds" and "plant-derived antioxidants," aligning perfectly with the properties of Kushenol E.
Recent studies have highlighted the role of Kushenol E in supporting skin health and cellular protection. Its ability to scavenge free radicals and reduce oxidative stress has made it a popular topic in dermatological research. With the rise of clean beauty trends and the demand for sustainable skincare ingredients, Kushenol E has emerged as a sought-after component in cosmetic formulations. Industry experts often discuss its compatibility with other botanical extracts, making it a versatile ingredient for multifunctional skincare products.
Beyond its cosmetic applications, Kushenol E has shown promise in metabolic health research. Preliminary studies suggest its potential in supporting glucose metabolism and lipid regulation, topics that are highly relevant in today's health-conscious society. As more people search for "natural ways to support metabolic function" and "plant compounds for wellness," the scientific community continues to explore the mechanisms behind Kushenol E's bioactive effects.
The extraction and purification processes of Kushenol E have also become areas of interest, particularly in the context of green chemistry and sustainable production methods. With increasing awareness about environmentally friendly extraction techniques, researchers are investigating optimized ways to obtain Kushenol E while minimizing ecological impact. This aligns with the broader movement toward eco-conscious manufacturing in the natural products industry.
Quality control and standardization of Kushenol E preparations remain crucial topics for both researchers and manufacturers. Advanced analytical techniques such as HPLC and mass spectrometry are routinely employed to ensure the purity and consistency of Kushenol E extracts. These quality assurance measures are particularly important as consumers become more educated about ingredient transparency and product efficacy in the dietary supplement and cosmetic markets.
Looking to the future, the potential applications of Kushenol E continue to expand. Current research directions include exploring its synergistic effects with other phytochemicals and investigating its role in cellular longevity. As the scientific community delves deeper into the molecular mechanisms of Kushenol E, we can expect to see more innovative uses for this remarkable compound across various health and wellness sectors.
For formulators and product developers, understanding the stability parameters and delivery systems for Kushenol E is essential. The compound's performance in different formulation matrices and its bioavailability enhancement strategies are active areas of research. These technical considerations are particularly relevant for professionals searching for "advanced flavonoid formulations" or "optimized delivery of active botanicals."
In conclusion, Kushenol E (CAS No. 99119-72-9) represents an exciting frontier in natural product chemistry and applied biosciences. Its diverse potential applications, from skincare to metabolic support, combined with increasing consumer demand for evidence-based botanicals, position this compound as a significant focus for future research and product innovation in the health and wellness industries.
99119-72-9 (Kushenol E) 関連製品
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- 34981-26-5(Kurarinone)
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- 19879-30-2(Bavachinin)
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- 19879-32-4(Bavachin)
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